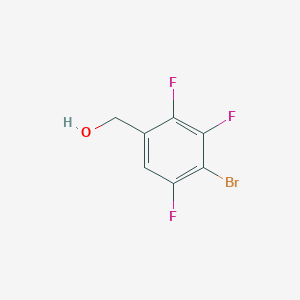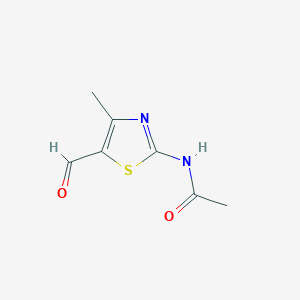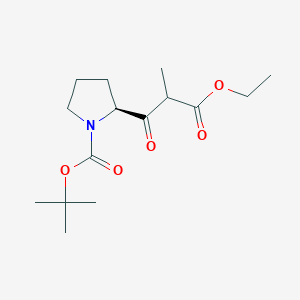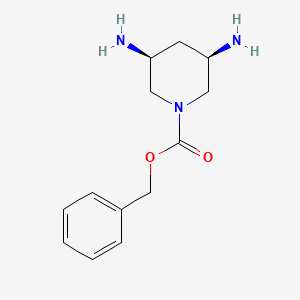![molecular formula C7H13F3N2O2S B11761427 N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B11761427.png)
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide is a chemical compound with the molecular formula C7H13F3N2O2S and a molecular weight of 246.25 g/mol . This compound is known for its unique structural features, including a cyclohexyl ring, an amino group, and a trifluoromethanesulfonamide group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide typically involves the following steps:
Starting Materials:
Reaction with Trifluoromethanesulfonamide: The cyclohexylamine is then reacted with trifluoromethanesulfonamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar steps as the laboratory methods, with optimization for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethanesulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethanesulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Known for its high physiological activity as a plant growth regulator.
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide: Unique due to its trifluoromethanesulfonamide group, which imparts distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring, an amino group, and a trifluoromethanesulfonamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Eigenschaften
Molekularformel |
C7H13F3N2O2S |
|---|---|
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h5-6,12H,1-4,11H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
GZWHPKPKHTUWSS-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
C1CCC(C(C1)N)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


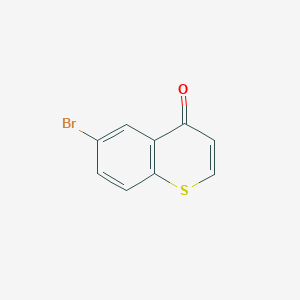
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)

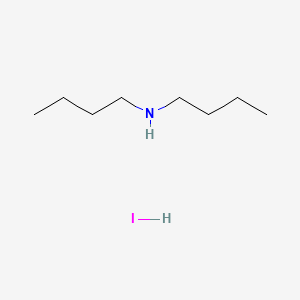
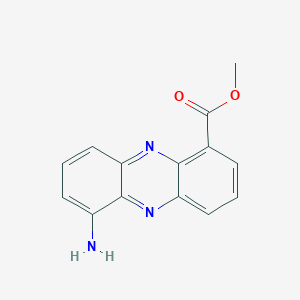
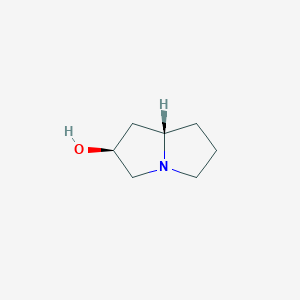
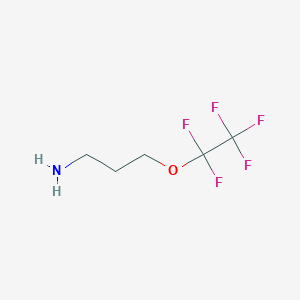

![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)
